[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
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Overview
Description
The compound “[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes amino, hydroxyl, and phosphoryl groups, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate” typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include phosphorylating agents, aminoethoxy compounds, and hydroxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate” undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential role in cellular processes. Its phosphoryl and amino groups are of particular interest for their involvement in signaling pathways and enzyme activity.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of “[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate” involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate analogs: These compounds have similar structures but differ in the length or saturation of the carbon chain.
Phosphorylated amino alcohols: These compounds share the phosphoryl and amino groups but have different core structures.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups and its specific stereochemistry. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile and valuable compound in various fields.
Properties
Molecular Formula |
C23H42NO7P |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C23H42NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)31-22(20-25)21-30-32(27,28)29-19-18-24/h6-7,9-10,12-13,22,25H,2-5,8,11,14-21,24H2,1H3,(H,27,28)/b7-6-,10-9-,13-12-/t22-/m1/s1 |
InChI Key |
QYXNIRQICOBIAE-CSLWLMPESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O[C@H](CO)COP(=O)(O)OCCN |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC(CO)COP(=O)(O)OCCN |
physical_description |
Solid |
Origin of Product |
United States |
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